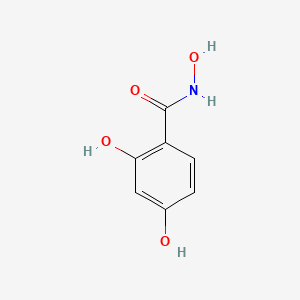

N,2,4-Trihydroxybenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

N,2,4-trihydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-1-2-5(6(10)3-4)7(11)8-12/h1-3,9-10,12H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBCJURKVWJQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574590 | |

| Record name | N,2,4-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35318-15-1 | |

| Record name | N,2,4-Trihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N,2,4 Trihydroxybenzamide

Established Synthetic Routes for Trihydroxybenzamide Scaffolds

Traditional synthetic approaches to trihydroxybenzamide scaffolds, including N,2,4-Trihydroxybenzamide, typically rely on direct amidation of a corresponding acid or the use of activated precursors. These methods often necessitate the use of protecting groups to prevent unwanted side reactions with the reactive hydroxyl moieties.

The most straightforward method for synthesizing benzamides is the direct amidation of a carboxylic acid. In the case of trihydroxybenzamides, this involves the reaction of a trihydroxybenzoic acid with an amine. However, the presence of multiple hydroxyl groups on the aromatic ring complicates direct amidation due to potential side reactions. To circumvent this, the hydroxyl groups are often protected prior to the amidation step.

A common strategy involves the acetylation of the hydroxyl groups using acetic anhydride (B1165640). uantwerpen.be For instance, in the synthesis of the isomeric 3,4,5-Trihydroxybenzamide (B1580935) (Gallamide), gallic acid is first acetylated to produce 3,4,5-triacetoxybenzoic acid. uantwerpen.be This protected intermediate is then reacted with an amine using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to form the amide bond. mdpi.com The final step is the deprotection (deacetylation) of the hydroxyl groups to yield the target trihydroxybenzamide. uantwerpen.be Another protection strategy employs benzyl (B1604629) groups, which are later removed via hydrogenolysis. mdpi.com

Precursor-based methods involve synthesizing the target molecule from a starting material that already contains a significant portion of the final structure. The synthesis of this compound can be achieved from 2,4-Dihydroxybenzoic acid. chemsrc.com This precursor is first converted to its more reactive acid chloride derivative, 2,4-dihydroxybenzoyl chloride. chemsrc.com Subsequent reaction of this acyl chloride with an appropriate amine source would lead to the formation of the this compound scaffold.

Other trihydroxybenzamide isomers can be synthesized from different precursors. For example, N,N-dimethyl-2,3,6-trihydroxybenzamide can be prepared from a carboxy-p-benzoquinone precursor. google.com The process involves treating the quinone with acetic anhydride to form the triacetate of the benzamide (B126), which is subsequently hydrolyzed to remove the acetyl protecting groups. google.com

| Target Compound | Precursor | Key Intermediate | General Method | Citation |

|---|---|---|---|---|

| This compound | 2,4-Dihydroxybenzoic acid | 2,4-dihydroxybenzoyl chloride | Conversion of acid to acyl chloride, followed by amidation. | chemsrc.com |

| 3,4,5-Trihydroxybenzamide | Gallic acid (3,4,5-Trihydroxybenzoic acid) | 3,4,5-Tris(benzyloxy)benzoic acid | Protection of hydroxyls, amidation with coupling agents, and deprotection via hydrogenolysis. | mdpi.com |

| N,N-dimethyl-2,3,6-trihydroxybenzamide | Carboxy-p-benzoquinone | Triacetate of N,N-dimethyl-2,3,6-trihydroxybenzamide | Reaction of quinone with acetic anhydride, followed by acidic hydrolysis. | google.com |

Enzymatic methods offer a high degree of selectivity for certain chemical transformations, particularly in deprotection steps. Studies on substituted benzamides have shown that enzymes can be used for de-esterification, such as the removal of acetyl protecting groups from hydroxylated benzamides. zenodo.org This approach is valuable because enzymes can selectively cleave the ester bonds of the acetyl groups while leaving the robust amide bond of the benzamide structure completely intact. zenodo.org This selectivity minimizes the formation of byproducts and simplifies the purification process, presenting a milder alternative to harsh chemical hydrolysis conditions.

Novel and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These novel strategies are increasingly being applied to the synthesis of complex molecules like this compound.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comsemanticscholar.org These principles can be applied to the synthesis of this compound to create more sustainable routes. numberanalytics.com Key strategies include the use of safer solvents, catalytic reactions to improve atom economy, and alternative energy sources to reduce energy consumption. jocpr.comchemeurope.com

For example, instead of using highly toxic cyaniding agents like NaCN or KCN in related syntheses, a less toxic alternative such as CuCN can be employed, reducing risk and environmental harm. nih.gov The use of microwave irradiation is another green technique that can significantly reduce reaction times and often increase product yields compared to conventional heating methods. csic.esresearchgate.net Catalysis is a cornerstone of green chemistry; developing efficient catalysts, such as molybdenum-based systems for oxidation reactions, can replace stoichiometric reagents that generate large amounts of waste. beyondbenign.org

| Green Chemistry Principle | Application in Benzamide Synthesis | Benefit | Citation |

|---|---|---|---|

| Use of Safer Reagents | Substituting highly toxic reagents (e.g., KCN) with less hazardous alternatives (e.g., CuCN). | Reduced toxicity and environmental impact. | nih.gov |

| Catalysis | Employing catalysts (e.g., molybdenum compounds) instead of stoichiometric reagents. | Increased reaction efficiency and reduced chemical waste. | beyondbenign.org |

| Alternative Energy Sources | Using microwave irradiation to drive reactions. | Drastically reduced reaction times and potential for higher yields. | csic.esresearchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Minimization of waste. | numberanalytics.com |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, supercritical CO2, or bio-based solvents. | Reduced environmental footprint and improved safety. | jocpr.com |

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to construct complex molecules with high specificity. nih.govbeilstein-journals.org This approach is particularly useful for the specific derivatization of scaffolds like this compound. A typical chemo-enzymatic process involves a chemical synthesis to create a key intermediate, which is then subjected to one or more enzymatic transformations to yield the final, precisely derivatized product. nih.govfrontiersin.org

For instance, a propenylbenzene can be chemically synthesized and then undergo a two-step enzymatic process: first, a lipase-catalyzed epoxidation, followed by microbial oxidation to yield a specific hydroxy ketone derivative. nih.govfrontiersin.org This strategy allows for the introduction of functional groups at specific positions on a molecule under very mild conditions, a feat that is often challenging to achieve with conventional chemical methods alone. mdpi.com The high stereoselectivity of enzymes is a key advantage, enabling the synthesis of chiral derivatives with a high degree of purity. beilstein-journals.org

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are a focal point of research, driven by the quest for compounds with enhanced biological profiles. These synthetic efforts are primarily centered on three areas: modifying the amide nitrogen, introducing substituents to the aromatic ring, and constructing multi-moiety conjugates.

Structural Modifications on the Amide Nitrogen (e.g., N-alkyl, N-phenyl substitution)

The introduction of alkyl and phenyl groups at the amide nitrogen of trihydroxybenzamides is a common strategy to modulate their physicochemical properties and biological activities.

N-Alkyl Substitution: The synthesis of N-alkyl derivatives of trihydroxybenzamides can be achieved through several routes. One common method involves the reaction of a protected trihydroxybenzoic acid with an appropriate alkylamine. For instance, N-alkyl variants of 3,4,5-trihydroxybenzamide, such as N-hexyl and N-tert-butyl derivatives, are synthesized by reacting the parent compound with alkyl halides under basic conditions. Another approach involves the condensation of a protected gallic acid chloride with diamines of varying lengths (e.g., 1,4-butanediamine, 1,6-hexanediamine) in a biphasic system of ethyl acetate/water with potassium carbonate, leading to OMe-protected derivatives in high yields (77%-98%). csic.es Subsequent deprotection yields the final N-alkyl trihydroxybenzamide derivatives. csic.es A series of new 2,4,6-trisubstituted pyrimidines and their N-alkyl bromide derivatives were also prepared from methoxy-substituted azachalcones. nih.gov

N-Phenyl Substitution: The synthesis of N-phenylbenzamide derivatives often starts with a suitable benzoic acid precursor. For example, 3-amino-4-methoxybenzoic acid can be condensed with various amines using N,N′-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent to yield intermediate compounds. mdpi.com Alternatively, the benzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with a substituted arylamine. mdpi.com In another example, N-Phenyl anthranilic acid has been used as a foundational structure to synthesize a series of amide derivatives, including 2-(Phenyl amino) N, N- diphenylbenzamide and 2-(Phenyl amino) N-methyl N- phenyl benzamide. afjbs.com

The following table summarizes some synthesized N-substituted trihydroxybenzamide derivatives and their synthetic approaches.

| Derivative Type | Starting Materials | Reagents and Conditions | Reference |

| N-Alkyl | 3,4,5-Trihydroxybenzamide, Alkyl halides | Basic conditions | |

| N-Alkyl | OMe-protected gallic acid chloride, Diamines | K2CO3, Ethyl acetate/water | csic.es |

| N-Phenyl | 3-Amino-4-methoxybenzoic acid, Amines | DIC, HOBt, CH2Cl2 | mdpi.com |

| N-Phenyl | N-Phenyl anthranilic acid, N-methyl aniline | Boric acid, 160°C to 180°C | afjbs.com |

Substituent Effects on the Aromatic Ring (e.g., nitro group at position 3)

The introduction of substituents onto the aromatic ring of this compound can significantly influence its electronic properties and, consequently, its reactivity and biological activity. The nitro group (NO2) is a particularly noteworthy substituent due to its strong electron-withdrawing nature. numberanalytics.com

Synthesis of Nitro-Substituted Derivatives: The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The conditions, such as temperature, are controlled to manage the extent of nitration. For instance, the nitration of benzene (B151609) is conducted at a temperature not exceeding 50°C to primarily form nitrobenzene. chemguide.co.uk The presence of existing substituents on the ring directs the position of the incoming nitro group. Activating groups, such as methyl, direct the nitro group to the ortho and para positions, while deactivating groups, like a nitro group itself, direct incoming groups to the meta position. chemguide.co.uk For example, the nitration of p-bromotoluene yields 4-bromo-2-nitrotoluene. libretexts.org

Effects of Nitro Group Substitution:

Electron-Withdrawing Effect: The nitro group is a strong electron-withdrawing group, both by induction and resonance. numberanalytics.comlibretexts.org This deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com For example, a nitro substituent can decrease the reactivity of the benzene ring by a factor of a million. libretexts.org

Directing Effect: In electrophilic aromatic substitution reactions, the nitro group is a meta-director. chemguide.co.uk This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent positive charge on the nitrogen of the nitro group. libretexts.org

Influence on Reactivity: The deactivating nature of the nitro group can be beneficial in controlling reactions. For instance, in the synthesis of polysubstituted benzenes, the order of introduction of substituents is crucial. A Friedel-Crafts reaction, for example, does not work on a nitro-substituted (strongly deactivated) benzene. libretexts.org

The table below illustrates the effect of different substituents on the reactivity of the benzene ring towards electrophilic aromatic substitution.

| Substituent | Effect on Reactivity | Directing Influence |

| -OH, -OR, -NH2, -NR2 | Activating | Ortho, Para |

| -Alkyl (R) | Activating | Ortho, Para |

| -Halogens (F, Cl, Br, I) | Deactivating | Ortho, Para |

| -NO2, -CN, -COR, -CO2H | Deactivating | Meta |

Data sourced from multiple chemical resources. libretexts.orgmasterorganicchemistry.comlibretexts.org

Multi-moiety Conjugates (e.g., compounds with multiple trihydroxybenzoyl groups)

The synthesis of molecules containing multiple trihydroxybenzoyl groups is a strategy to create compounds with potentially enhanced biological activities, taking advantage of multivalent interactions. These conjugates can be linear or branched, with varying numbers of trihydroxybenzoyl units.

Linear and branched compounds featuring two, three, or even five units of 2,3,4-trihydroxybenzoyl or its isomer, the 3,4,5-trihydroxybenzoyl (galloyl) moiety, have been synthesized. csic.es The synthesis often involves coupling a protected form of the trihydroxybenzoic acid with a scaffold molecule containing multiple reactive sites, such as polyamines or polyalcohols. csic.es

For example, alkyl digallamides have been prepared by condensing OMe-protected gallic acid chloride with various diamines (e.g., 1,4-butanediamine, 1,12-dodecanediamine) in a biphasic system, followed by deprotection. csic.es Similarly, tripodal compounds with three 2,3,4-trihydroxybenzoyl moieties have been synthesized. csic.es Another approach involves the synthesis of tripodal receptors based on a triethylbenzene (B13742051) scaffold substituted with trihydroxybenzoyl groups. csic.es

The synthesis of these multi-moiety conjugates can be complex and often requires protection-deprotection strategies to manage the reactive hydroxyl groups. For instance, perbenzylation of gallic acid derivatives can be followed by coupling with amines using reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), and subsequent deprotection via hydrogenolysis.

The table below provides examples of synthesized multi-moiety conjugates.

| Scaffold | Number of Trihydroxybenzoyl Groups | Type of Trihydroxybenzoyl Moiety | Reference |

| Linear Alkyl Diamine | 2 | 3,4,5-trihydroxybenzoyl (galloyl) | csic.es |

| Tripodal | 3 | 2,3,4-trihydroxybenzoyl | csic.es |

| Triethylbenzene | 3 | 3,4,5-trihydroxybenzoyl (galloyl) | csic.es |

Structure Activity Relationship Sar and Molecular Design of N,2,4 Trihydroxybenzamide Derivatives

Empirical SAR Investigations

Empirical structure-activity relationship (SAR) studies involve the synthesis of a series of related compounds and the evaluation of their biological activities. By systematically altering the chemical structure, researchers can deduce which molecular features are essential for a desired biological effect.

Furthermore, the presence of specific functional groups has been identified as crucial for activity. The hydroxyl (-OH) and nitro (-NO2) groups on the benzamide (B126) scaffold are considered among the most relevant molecular properties for determining the efficiency of photosynthetic inhibition. nih.gov The substitution pattern on the benzamide core significantly influences the biological activity, with variations in the nature and position of substituents leading to a wide range of potencies.

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a specific biological activity. For 3-nitro-2,4,6-trihydroxybenzamide derivatives acting as photosynthetic electron transport inhibitors, a predictive pharmacophore model has been developed. This model comprises three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov

The hydroxyl groups on the aromatic ring are critical as they can act as hydrogen bond donors, interacting with specific amino acid residues in the target protein. The nitro group, being electron-withdrawing, can function as a hydrogen bond acceptor. The aromatic ring itself provides a scaffold for the correct spatial arrangement of these functional groups and can engage in hydrophobic or pi-stacking interactions with the target. The essentiality of these hydroxyl groups underscores their direct involvement in the binding process, likely through the formation of hydrogen bonds with the active site of the D1 protein in photosystem II.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Several 2D-QSAR models have been successfully developed to predict the PET inhibitory activity of 3-nitro-2,4,6-trihydroxybenzamide derivatives. nih.gov These models are statistically robust and possess good predictive power for designing new, more potent inhibitors. nih.gov One of the best 2D-QSAR models developed for this series of compounds exhibited a high correlation coefficient and strong predictive ability, as detailed in the table below. nih.gov

| Model Type | Correlation Coefficient (r²) | Cross-validated Squared Correlation Coefficient (q²) | External Predictive Ability (pred_r²) |

|---|---|---|---|

| 2D-QSAR for PET Inhibition | 0.8544 | 0.7139 | 0.7753 |

The development of predictive QSAR models relies on the use of various molecular descriptors that quantify different aspects of a molecule's structure and properties. For 3-nitro-2,4,6-trihydroxybenzamide derivatives, a range of descriptors has been employed to correlate with their PET-inhibitory activity.

These descriptors include:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule.

3-D structure dependent descriptors: These are derived from the three-dimensional conformation of the molecule and include parameters related to its size and shape.

Thermodynamic descriptors: These quantify the energetic properties of the molecule.

Charge dependent descriptors: These relate to the electronic distribution within the molecule.

Specifically, the number of hydroxyl groups (expressed as SsOHcount) and the presence of a nitro group (expressed as SddsN(nitro)count) have been identified as highly relevant molecular properties in determining the inhibitory efficiency. nih.gov These descriptors directly reflect the importance of the hydroxyl and nitro functionalities in the observed biological activity.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms and the associated molecular fields. For 3-nitro-2,4,6-trihydroxybenzamide derivatives, a k-nearest neighbor molecular field analysis (kNN-MFA)-based 3D-QSAR model has been constructed. nih.gov This model demonstrated good correlative and predictive capabilities, further aiding in the rational design of potent inhibitors. nih.gov

While Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful and commonly used 3D-QSAR methodologies for developing predictive models and guiding the design of new bioactive molecules, their specific application to N,2,4-trihydroxybenzamide derivatives has not been detailed in the available research. However, the successful application of the kNN-MFA approach indicates the utility of 3D-QSAR in understanding the SAR of this class of compounds. nih.gov

Computational Approaches in Molecular Design

Computational methods have become indispensable in the rational design and discovery of novel therapeutic agents, offering a cost-effective and time-efficient alternative to traditional drug development processes. sysrevpharm.orgresearchgate.net These in silico techniques are pivotal in understanding the structure-activity relationships (SAR) that govern the biological activity of a compound, thereby guiding the design of more potent and selective derivatives of lead molecules like this compound. researchgate.netgardp.org By leveraging computational power, researchers can predict molecular interactions, screen vast chemical libraries, and generate novel molecular structures with desired pharmacological properties. openmedicinalchemistryjournal.comnih.gov

Ligand-Based Drug Design (LBDD) Principles

Ligand-Based Drug Design (LBDD) is a crucial strategy employed when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov This approach relies on the knowledge of molecules that have shown biological activity, correlating their chemical structures with their potencies to build predictive models. gardp.orgjubilantbiosys.com The fundamental principle of LBDD is the pharmacophore concept, which defines the essential set of steric and electronic features that a molecule must possess to interact with the specific target and elicit a biological response. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD. nih.govnih.gov For derivatives of a closely related compound, 3-Nitro-2,4,6-trihydroxybenzamide, QSAR analyses have been performed to understand the structural features influencing their activity as photosynthetic electron transport inhibitors. nih.gov A 2D-QSAR model developed for these derivatives demonstrated a strong correlation between structure and activity, indicating that the presence of hydroxyl and nitro groups is a key determinant of inhibitory efficiency. nih.gov

Table 1: Statistical Validation of a 2D-QSAR Model for Trihydroxybenzamide Derivatives

| Parameter | Value | Description |

|---|---|---|

| r² | 0.8544 | Correlation coefficient, indicating the model's goodness of fit. |

| q² | 0.7139 | Cross-validated squared correlation coefficient, indicating internal predictive ability. |

| pred_r² | 0.7753 | External predictive ability on a test set of compounds. |

Data derived from a study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives, which provides insights applicable to this compound. nih.gov

Furthermore, 3D-QSAR models, such as those using k-nearest neighbor molecular field analysis (kNN-MFA), have provided deeper insights into the spatial arrangement of favorable and unfavorable interactions. nih.gov Pharmacophore models derived from these studies for trihydroxybenzamide analogs typically include key features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. nih.gov These models serve as powerful tools for designing new derivatives with potentially enhanced activity before their actual synthesis. nih.gov

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging biological targets. drughunter.comnih.gov The approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak binding to the target protein. drughunter.comjubilantbiosys.com Due to their small size, fragments can explore chemical space more efficiently than larger molecules in traditional high-throughput screening (HTS). jubilantbiosys.com Though the initial hits have low affinity, they tend to form high-quality, efficient interactions with the target. jubilantbiosys.com

The FBDD process involves several key steps:

Fragment Library Screening: A curated library of diverse fragments is screened using sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography to detect weak binding events. drughunter.comjubilantbiosys.com

Hit Validation and Structural Analysis: The binding of fragment hits is confirmed, and their binding mode is determined, often through X-ray crystallography of the protein-fragment complex. jubilantbiosys.comproteopedia.org This provides a detailed 3D map of the interactions.

Fragment Evolution: The initial fragment hits are then optimized to increase potency. proteopedia.org This can be achieved through several strategies:

Fragment Growing: The fragment is extended by adding new functional groups to occupy adjacent pockets in the binding site. jubilantbiosys.com

Fragment Linking: Two or more fragments that bind to distinct, nearby sites on the target are connected with a chemical linker to create a single, higher-affinity molecule. jubilantbiosys.comproteopedia.org

For this compound, an FBDD approach would involve identifying fragments that bind to its biological target. The core trihydroxybenzamide scaffold itself could be considered a starting fragment, which could then be elaborated upon by growing substituents at various positions to improve binding affinity and selectivity. gardp.org

In Silico Screening and Virtual Library Generation

In silico screening, or virtual screening (VS), is a computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. openmedicinalchemistryjournal.com This method significantly reduces the cost and time associated with drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. nih.gov

Virtual screening can be broadly categorized into two approaches:

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking is used to predict the binding conformation and affinity of compounds from a library to the target's active site. sysrevpharm.orgopenmedicinalchemistryjournal.com

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, this method relies on the knowledge of known active ligands. nih.gov A pharmacophore model or a QSAR model is built based on the active compounds, and this model is then used to screen libraries for molecules with similar properties. nih.govnih.gov

The generation of virtual libraries is a key component of this process. These libraries can contain millions of compounds, sourced from commercial databases or generated computationally. openmedicinalchemistryjournal.com For this compound, a virtual library could be generated by creating a combinatorial array of derivatives. This involves systematically modifying the core structure by adding various substituents at different positions. This virtual library can then be screened in silico against a specific target. The most promising candidates, identified by their predicted binding affinity and favorable interaction profiles, can then be synthesized and evaluated experimentally. nih.gov This iterative process of computational design, screening, synthesis, and testing accelerates the optimization of lead compounds. sysrevpharm.org

Mechanistic Elucidation of N,2,4 Trihydroxybenzamide Biological Interactions

Enzyme Inhibition Kinetics and Mechanism of Action

The study of enzyme kinetics provides a quantitative assessment of how these compounds interfere with enzyme-catalyzed reactions. This involves determining the type of inhibition and the key kinetic parameters that describe the inhibitor's potency and its effect on the enzyme's catalytic efficiency.

The mode of enzyme inhibition by N,2,4-trihydroxybenzamide derivatives can be categorized into three main types: competitive, non-competitive, and uncompetitive. sci-hub.se

Competitive Inhibition: In this mode, the inhibitor and the substrate compete for the same active site on the enzyme. khanacademy.org The inhibitor's binding to the free enzyme prevents the substrate from binding. sci-hub.se The inhibitory effect can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). khanacademy.org This binding can occur whether the substrate is bound to the enzyme or not. khanacademy.org Non-competitive inhibition reduces the number of functional enzyme molecules, thereby lowering the maximum reaction rate. khanacademy.org

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. sci-hub.sekhanacademy.org This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex. khanacademy.org

The specific type of inhibition for this compound derivatives depends on the specific enzyme target and the structure of the derivative itself. For instance, studies on related compounds, such as 2-amino thiazole (B1198619) derivatives, have shown competitive inhibition of lactoperoxidase. researchgate.net In contrast, other research on different compounds has identified non-competitive inhibition. researchgate.net The exact inhibition type for this compound against its primary targets requires specific kinetic analysis.

Several key parameters are determined to quantify the interaction between an inhibitor and an enzyme. sigmaaldrich.com

IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. wikipedia.org It is a common measure of inhibitor potency. wikipedia.org For example, the N-phenylbutyl derivative of 3-nitro-2,4,6-trihydroxybenzamide showed an IC50 of 35 µM against human 5-lipoxygenase, indicating significantly higher potency than caffeic acid (IC50 = 1000 µM). tandfonline.com

Km (Michaelis-Menten constant): This constant represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). sigmaaldrich.com It is an inverse measure of the substrate's affinity for the enzyme. sigmaaldrich.com

Vmax (Maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. sigmaaldrich.com

Ki (Inhibition constant): This is the dissociation constant for the inhibitor-enzyme complex and represents the inhibitor's binding affinity. sciencesnail.com It is a more fundamental measure of inhibitor potency than IC50 because it is independent of substrate concentration. sci-hub.se The relationship between IC50 and Ki depends on the type of inhibition and the substrate concentration. wikipedia.org For competitive inhibition, the Cheng-Prusoff equation is often used to calculate Ki from the IC50 value. wikipedia.org

| Parameter | Definition | Significance |

|---|---|---|

| IC50 | Concentration of inhibitor that causes 50% inhibition of enzyme activity. wikipedia.org | Measures the potency of an inhibitor. wikipedia.org |

| Km | Substrate concentration at which the reaction velocity is half-maximal. sigmaaldrich.com | Indicates the affinity of the enzyme for its substrate. sigmaaldrich.com |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. sigmaaldrich.com | Represents the catalytic capacity of the enzyme. |

| Ki | The dissociation constant of the enzyme-inhibitor complex. sciencesnail.com | Provides a measure of the inhibitor's binding affinity to the enzyme. sciencesnail.com |

Enzyme kinetics can be studied under two different conditions: steady-state and pre-steady-state.

Steady-State Kinetics: This approach is used when the concentration of the enzyme-substrate intermediate is assumed to be constant over the course of the measurement. libretexts.org It is the more common method and is used to determine parameters like Km and Vmax. nih.gov In steady-state analysis, a low concentration of the enzyme is typically used with a much higher concentration of the substrate. nih.gov

Pre-Steady-State Kinetics: This method focuses on the initial moments of the enzymatic reaction, before the steady state is reached. mit.edu It allows for the direct measurement of individual rate constants for steps in the catalytic cycle, such as substrate binding and product release. mit.edu Pre-steady-state analysis often requires specialized equipment, like a stopped-flow apparatus, to monitor rapid changes in the reaction. nih.gov This technique is particularly useful for elucidating complex reaction mechanisms. nih.gov

Research has identified specific enzyme systems that are inhibited by this compound and its derivatives.

Photosynthetic Electron Transport (PET) System: A significant number of herbicides act by inhibiting the photosynthetic electron transport chain. researchgate.net Certain 3-nitro-2,4,6-trihydroxybenzamide derivatives have been shown to be potent inhibitors of the PET system. tandfonline.com The mechanism involves interrupting the flow of electrons, which is essential for photosynthesis. nih.govnih.gov

Human 5-Lipoxygenase (5-LO): This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. tandfonline.com Inhibition of 5-LO is a target for anti-inflammatory drugs. tandfonline.com Derivatives of 3-nitro-2,4,6-trihydroxybenzamide have demonstrated inhibitory activity against human 5-LO. tandfonline.com The lipophilicity of these molecules appears to be a crucial factor for their inhibitory effect on both 5-LO and the PET system. tandfonline.com

| Enzyme Target | Biological Role | Inhibitory Effect of this compound Derivatives |

|---|---|---|

| Photosynthetic Electron Transport (PET) System | Essential for converting light energy into chemical energy in plants. nih.govnih.gov | Inhibition of electron flow, leading to herbicidal activity. tandfonline.com |

| Human 5-Lipoxygenase (5-LO) | Catalyzes the initial steps in the biosynthesis of leukotrienes, which are involved in inflammation. tandfonline.com | Inhibition of leukotriene production, suggesting potential anti-inflammatory properties. tandfonline.com |

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. This process involves a combination of biochemical and molecular biology techniques.

To confirm that a compound interacts with its intended target within a biological system, biochemical assays are developed. These assays are designed to measure the direct engagement of the compound with the target molecule. This can involve techniques such as:

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that react with active enzyme targets to identify them within complex biological samples.

Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates direct engagement.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding kinetics and affinity of a compound to its target protein in real-time.

The development of such assays is essential for validating the molecular targets of this compound and its derivatives, providing conclusive evidence of their direct interaction with enzymes like 5-lipoxygenase and components of the PET system.

Proteomic Profiling for Off-Target Interactions

Identifying the full spectrum of a compound's interactions within the proteome is critical to understanding its biological effects, including potential off-target interactions that can lead to unexpected efficacy or toxicity. nih.gov Proteomic profiling serves as a powerful, unbiased approach to globally identify the protein targets of a small molecule like this compound. These techniques are essential for constructing a comprehensive interaction profile, moving beyond a single, predicted target to a systems-level view.

Modern proteomics employs several strategies for target deconvolution. One of the most effective is activity-based protein profiling (ABPP). This method uses chemical probes, often derivatives of the compound of interest, that can covalently bind to their protein targets. For instance, an ABPP probe for a 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitor was synthesized to identify its specific targets within nuclear extracts of neural stem cells. nih.gov Following incubation, the probe-bound proteins are enriched and subsequently identified and quantified using advanced mass spectrometry techniques like multidimensional protein identification technology (MudPIT). nih.gov This approach not only confirms expected targets but also uncovers novel interactors, providing insights into a compound's polypharmacology. nih.gov

In the context of this compound, while specific ABPP studies are not widely documented, this methodology represents a gold-standard approach. Creating a probe based on the this compound scaffold would enable researchers to pull down its direct and indirect binding partners from cell lysates or tissue extracts. Subsequent quantitative proteomic analysis comparing proteins captured by the active probe versus a control probe would reveal high-confidence interactors. nih.gov Such an analysis could unveil previously unknown off-targets, providing a molecular basis for its observed physiological effects and guiding further mechanistic studies.

Table 1: Proteomic Techniques for Target and Off-Target Identification

| Technique | Description | Application Example |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes or binding pockets of proteins. nih.gov | Identification of HDACs and interacting proteins as targets of a 2-aminobenzamide inhibitor in neural stem cells. nih.gov |

| Affinity Chromatography-Mass Spectrometry | An immobilized version of the small molecule is used as "bait" to capture interacting proteins from a cell lysate. | A tagged probe of a molecule is used to screen for protein targets from cDNA libraries. hybrigenics-services.com |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. Target engagement stabilizes the protein, increasing its melting temperature. | Assessing direct target engagement of drug candidates in intact cells and tissues under physiological conditions. pelagobio.com |

| Quantitative Proteomics (e.g., SILAC, TMT) | Compares the abundance of thousands of proteins between treated and untreated states to identify changes in protein expression or stability indicative of pathway modulation. | Profiling proteome changes in breast cancer cell lines to identify markers and signatures. biorxiv.org |

Genetic and Cell-Based Approaches for Target Confirmation

While proteomic methods can identify a landscape of potential protein interactions, genetic and cell-based approaches are indispensable for validating these interactions and confirming their functional relevance. mdpi.com These strategies are crucial for distinguishing between on-target effects that produce the desired therapeutic outcome and off-target effects that may be benign or detrimental. nih.gov

A primary method for target validation is the use of genetic manipulation to alter the expression of a putative target protein. CRISPR/Cas9 gene-editing technology has become a cornerstone of this approach. nih.gov By creating a specific gene knockout, researchers can assess whether the cellular response to a compound is dependent on the presence of its intended target. For example, studies on several clinical cancer drugs revealed that the drugs remained effective even after their putative protein targets were eliminated via CRISPR, indicating that their anticancer effects were mediated through off-target interactions. nih.gov This highlights the critical importance of genetic validation in preclinical research.

Complementary to genetic knockout are cell-based functional assays. These can include:

Target Knockdown: Using techniques like RNA interference (siRNA) or short hairpin RNA (shRNA) to transiently reduce the expression of the target protein.

Target Overexpression: Increasing the levels of the target protein to see if it enhances or alters the cellular response to the compound.

Rescue Studies: In a knockout or knockdown background, reintroducing the target protein (or a mutated, drug-insensitive version) to see if it reverses the compound's effect, thereby confirming target specificity. wuxibiology.com

These cell-based assays, often measuring specific functional readouts like enzyme activity, cell proliferation, or activation of a signaling pathway, provide the functional evidence needed to confirm that a protein identified through proteomics is a true biological target of the compound. wuxibiology.com

Table 2: Genetic and Cell-Based Methods for Target Validation

| Method | Principle | Purpose |

|---|---|---|

| CRISPR/Cas9 Knockout | Permanent and complete removal of the gene encoding the putative target protein. nih.gov | To determine if the target is essential for the compound's activity. nih.gov |

| RNA Interference (RNAi) | Transient reduction of target protein expression by degrading its mRNA. | To assess the functional consequence of reduced target levels on compound efficacy. |

| Overexpression Assays | Increased cellular expression of the target protein from a plasmid or viral vector. | To test for enhanced sensitivity or binding saturation effects. |

| Rescue Experiments | Re-expression of the wild-type or a mutated target in a knockout/knockdown cell line. wuxibiology.com | To confirm that the observed phenotype is specifically due to the interaction with the target. wuxibiology.com |

| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in intact cells. pelagobio.com | To confirm direct physical engagement between the compound and its target in a physiological context. pelagobio.com |

Investigation of Biological Pathways and Cellular Processes

Modulatory Effects on Enzyme Cascades (e.g., arachidonic acid cascade inhibition by 5-LO inhibitors)

The arachidonic acid (AA) cascade is a pivotal signaling pathway that produces a diverse family of lipid mediators, known as eicosanoids, which are central to inflammation and cellular signaling. mdpi.com AA is released from membrane phospholipids (B1166683) and metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. taylorandfrancis.com

The 5-lipoxygenase (5-LO) enzyme is a key component of the LOX pathway, catalyzing the initial steps in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.gov As such, 5-LO is a significant therapeutic target for inflammatory diseases, and numerous inhibitors have been developed to modulate its activity. nih.govscbt.com These inhibitors function by blocking the conversion of arachidonic acid into its downstream products, thereby dampening the inflammatory response. nih.gov

While direct inhibition of 5-LO by this compound is not established, research on structurally related compounds provides evidence of interaction with the broader AA cascade. For example, the regioisomer 3,4,5-Trihydroxybenzamide (B1580935) has been shown to inhibit the synthesis of prostaglandin (B15479496) J2. Prostaglandins are major products of the COX arm of the arachidonic acid cascade. researchgate.net This finding suggests that the trihydroxybenzamide scaffold has the potential to modulate eicosanoid production, warranting further investigation into the specific effects of this compound on key enzymes within this pathway, such as 5-LO and COX isoforms.

Perturbation of Molecular Signaling Networks

Chemical compounds are valuable tools for dissecting complex molecular signaling networks. In plant biology, derivatives of trihydroxybenzamide have been utilized as chemical probes to perturb and study cellular responses to stress. These studies reveal that the trihydroxybenzamide scaffold can influence a range of signaling pathways, particularly those related to stress and hormone signaling.

For example, N-octyl-3-nitro-2,4,6-trihydroxybenzamide was identified as one of several compounds that induce transcriptional profiles associated with the production of reactive oxygen species (ROS). oup.com Similarly, microarray data from Arabidopsis thaliana showed that treatment with 2,4,6-trihydroxybenzamide altered the expression of chaperone genes, which are critical components of the cellular stress response. unil.ch Further studies using transcriptomics data mining demonstrated that 2,4,6-trihydroxybenzamide, acting as an auxin inhibitor, led to the mild downregulation of the TDP1β gene, which is involved in DNA repair and root development. nih.gov These findings collectively indicate that trihydroxybenzamide derivatives can perturb multiple signaling nodes, affecting pathways involved in oxidative stress, protein folding, and hormone-regulated gene expression.

Table 3: Observed Perturbations of Signaling Networks by Trihydroxybenzamide Derivatives in Plants

| Compound/Derivative | System | Pathway/Process Perturbed | Research Finding |

|---|---|---|---|

| N-octyl-3-nitro-2,4,6-trihydroxybenzamide | Arabidopsis thaliana | Oxidative Stress Signaling | Induced transcriptional footprints associated with reactive oxygen species (ROS). oup.com |

| 2,4,6-Trihydroxybenzamide | Arabidopsis thaliana | Stress Response / Chaperone Network | Upregulated expression of molecular chaperone genes. unil.ch |

| 2,4,6-Trihydroxybenzamide | Arabidopsis thaliana | Auxin Hormone Signaling | Acted as an auxin inhibitor, causing mild downregulation of the TDP1β gene. nih.gov |

Elucidation of Specific Protein-Ligand Interaction Mechanisms (e.g., binding to quinone-binding protein (D1 protein))

Understanding the precise molecular interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. longdom.orgias.ac.in A well-documented example involving a trihydroxybenzamide derivative is the interaction of N-octyl-3-nitro-2,4,6-trihydroxybenzamide (PNO8) with the D1 protein of photosystem II (PSII) in plants and cyanobacteria. nih.govresearchgate.nettandfonline.com

The D1 protein is a core component of the PSII reaction center, a critical enzyme complex in thylakoid membranes responsible for photosynthetic electron transport. unipd.it The D1 protein contains a specific pocket known as the QB-binding site, which normally binds plastoquinone (B1678516) to facilitate electron transfer. unipd.it Many commercial herbicides function by competitively binding to this site, thereby interrupting the photosynthetic process. researchgate.nettandfonline.com

Quantitative structure-activity relationship (QSAR) studies have identified 3-nitro-2,4,6-trihydroxybenzamide derivatives as potent inhibitors of photosynthetic electron transport (PET). researchgate.nettandfonline.com The mechanism involves the binding of these benzamide (B126) compounds to the QB-binding pocket on the D1 protein. nih.gov Research has shown that the binding of PNO8 to this site not only inhibits electron flow but also triggers a unique and specific cleavage of the D1 protein in a loop connecting two of its membrane-spanning helices. nih.govcas.cz This cleavage is markedly enhanced by brief preillumination, suggesting that a light-induced conformational change in the D1 protein makes it susceptible to the effects of the bound inhibitor. nih.gov This detailed mechanistic work provides a clear example of how a trihydroxybenzamide derivative can exert a specific biological effect through a well-defined protein-ligand interaction.

Table 4: Molecular Details of the PNO8-D1 Protein Interaction

| Ligand | Protein Target | Binding Site | Molecular Consequence |

|---|---|---|---|

| N-octyl-3-nitro-2,4,6-trihydroxybenzamide (PNO8) | Photosystem II D1 Protein | QB-binding pocket | Inhibition of photosynthetic electron transport (PET). researchgate.nettandfonline.com |

Advanced Analytical and Structural Biology Techniques in N,2,4 Trihydroxybenzamide Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the elucidation of the molecular structure and properties of N,2,4-Trihydroxybenzamide. These methods provide detailed information on the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Variable Temperature)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. utdallas.edumagritek.com It relies on the magnetic properties of atomic nuclei. numberanalytics.com

1D NMR: One-dimensional NMR provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2,4-dihydroxybenzamide (B1346612), specific proton signals can be assigned to their positions on the molecule. chemicalbook.com For this compound, one would expect to see distinct signals for the aromatic protons and the amide protons. The chemical shifts of these protons are influenced by the electron-withdrawing and donating effects of the hydroxyl and amide groups. wisc.edu

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the amide group typically appears at a characteristic downfield shift. nih.gov Aromatic carbons and those bonded to hydroxyl groups will also have distinct chemical shifts. For a similar compound, 3,4,5-trihydroxybenzamide (B1580935), the carbonyl carbon is observed around δ ~170 ppm.

2D NMR: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei, providing a more detailed structural analysis. github.ionumberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org It helps in assembling molecular fragments by showing which protons are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. github.io This is crucial for assigning specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments.

Variable Temperature (VT) NMR: VT-NMR studies involve acquiring NMR spectra at different temperatures. numberanalytics.comnih.gov This technique can provide insights into dynamic processes such as conformational changes or restricted bond rotation. oxinst.com For this compound, VT-NMR could be used to study the rotation around the C-N amide bond and the behavior of the hydroxyl protons. researchgate.net At different temperatures, changes in the NMR spectrum, such as peak broadening or coalescence, can indicate that a dynamic process is occurring on the NMR timescale. numberanalytics.comoxinst.com

Interactive Data Table: Predicted NMR Data for Trihydroxybenzamide Isomers

| Compound | Technique | Nucleus | Predicted Chemical Shifts (ppm) |

|---|---|---|---|

| 3,4,5-Trihydroxybenzamide | 1H NMR | Aromatic Protons | ~6.7 (doublets) |

| Amide Proton | Triplet | ||

| 13C NMR | Carbonyl Carbon | ~170 | |

| 2,4-Dihydroxybenzamide | 1H NMR | Aromatic/Amide Protons | Various signals assigned |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. utdallas.edu It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS): For a related isomer, 3,4,5-trihydroxybenzamide, Electrospray Ionization Mass Spectrometry (ESI-MS) shows a molecular ion peak at m/z 169.14 [M+H]⁺, confirming its molecular weight. Similar analysis would be expected for this compound.

Hyphenated Techniques (LC-MS, GC-MS): These techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. oup.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for analyzing complex mixtures and is frequently used in the analysis of natural product extracts and synthetic reaction mixtures.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. For a derivative, 3,4,5-Trihydroxy-N-(3-pyridinyl)benzamide, GC-MS data is available in the NIST library. nih.gov

Infrared (IR), Electron Paramagnetic Resonance (EPR), and UV-Vis Spectroscopies

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. utdallas.edu For amides, characteristic absorption bands are observed for the N-H stretch (around 3100-3500 cm⁻¹) and the C=O stretch (around 1710 cm⁻¹). utdallas.edu Primary amides typically show two N-H stretching bands. msu.edu In 3,4,5-trihydroxybenzamide, the hydroxyl groups are identified by a broad band in the 3200–3500 cm⁻¹ region, the amide group between 1650–1680 cm⁻¹, and aromatic C=C stretches at 1450–1600 cm⁻¹.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, or Electron Spin Resonance (ESR), is a technique specific for studying chemical species that have unpaired electrons, such as radicals and some transition metal complexes. libretexts.orgwikipedia.orgyoutube.com As this compound in its ground state does not have unpaired electrons, it is not EPR active. However, EPR could be used to study any radical species formed from the compound, for instance, through oxidation. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy levels. mrclab.comscienceready.com.au This technique is particularly useful for compounds with conjugated π systems, such as aromatic rings. msu.edu The absorption spectrum can be used to quantify the concentration of the compound in a solution, provided it absorbs in the UV-Vis range. dergipark.org.tr

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. google.com It relies on the inelastic scattering of monochromatic light. plus.ac.at The technique is useful for identifying specific vibrational modes and can be applied to both organic and inorganic materials. europeanpharmaceuticalreview.com Theoretical calculations can be used to predict the Raman spectra of molecules like 3,4,5-trihydroxybenzamide to aid in the assignment of experimental vibrational frequencies. researchgate.net

Chromatographic Separation and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. Purity assessment by HPLC is a standard practice in chemical synthesis and quality control. For example, a purity of >98% for a related compound was confirmed by HPLC. Similarly, the purity of other organic compounds is often specified as ≥98.0% by HPLC. vwr.com In research, HPLC is used to ensure the purity of synthesized compounds, such as in the development of gallic acid amide derivatives where a purity of 98% was achieved. iict.res.in

Interactive Data Table: HPLC Purity Data for Related Compounds

| Compound/Product | Purity Specification |

|---|---|

| Didox | ≥98% (HPLC) |

| 2,4,6-Triisopropylbenzenesulfonyl azide (B81097) | ≥98.0% (by HPLC) |

| 3,4,5-Trihydroxybenzamide Derivative | 98% HPLC purity |

Advanced Chromatographic Techniques (e.g., UHPLC, LC×LC)

The separation and analysis of complex mixtures are fundamental to chemical and pharmaceutical research. Ultra-High-Performance Liquid Chromatography (UHPLC) and Comprehensive Two-Dimensional Liquid Chromatography (LC×LC) represent the pinnacle of chromatographic separation power, offering significant advantages in the study of compounds like this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a powerful tool for the analysis of a wide array of chemical compounds, including active pharmaceutical ingredients and their impurities. lcms.czsigmaaldrich.com This technique utilizes columns with sub-2 µm particles, which, when operated at high pressures, leads to significantly higher efficiency, sensitivity, and resolution compared to traditional High-Performance Liquid Chromatography (HPLC). researchgate.net The primary benefits of UHPLC include drastically reduced analysis times and lower solvent consumption. researchgate.net In the context of this compound research, UHPLC can be instrumental in quantifying the compound in various samples, identifying related impurities or degradation products, and providing high-quality data to support product development and quality control. lcms.cz The coupling of UHPLC with mass spectrometry (MS) further enhances its capabilities, allowing for precise mass determination and structural elucidation of the analyte and co-eluting species. nih.govmdpi.com

Comprehensive Two-Dimensional Liquid Chromatography (LC×LC) offers an even greater leap in separation capability by coupling two independent or "orthogonal" separation mechanisms in a single analysis. chromatographyonline.com In a typical LC×LC setup, the entire effluent from the first-dimension column is sequentially transferred in fractions to a second, faster-separating column. chromatographyonline.comnanaqua.eu This approach dramatically increases the peak capacity, enabling the separation of highly complex samples that are intractable by one-dimensional LC. nanaqua.eu For instance, combining a reversed-phase liquid chromatography (RPLC) separation with a hydrophilic interaction liquid chromatography (HILIC) separation provides two distinct retention mechanisms, spreading components over a two-dimensional plane. nanaqua.eu This technique is particularly valuable for the in-depth analysis of complex matrices where this compound might be present alongside numerous other components, ensuring its accurate identification and quantification.

| Technique | Principle | Key Advantages | Application in this compound Research |

|---|---|---|---|

| UHPLC | Utilizes columns with sub-2 µm particles at high pressures for separation. researchgate.net | - High resolution and sensitivity researchgate.net | - Purity assessment

|

| LC×LC | Couples two orthogonal separation columns for comprehensive analysis. chromatographyonline.com | - Extremely high peak capacity nanaqua.eu | - Analysis in complex biological or environmental samples

|

Structural Biology of this compound-Target Complexes

Understanding how this compound interacts with its biological targets at an atomic level is crucial for elucidating its mechanism of action. Structural biology techniques provide the framework for visualizing these intricate interactions.

X-ray Crystallography for Ligand-Bound Protein Structures

X-ray crystallography is a cornerstone technique in structural biology, providing high-resolution three-dimensional structures of molecules, including protein-ligand complexes. drughunter.com The method relies on the diffraction of X-rays by a well-ordered crystal of the molecule of interest. drughunter.com The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the protein and its bound ligand, such as this compound, is built and refined. drughunter.comnih.gov

This technique offers unparalleled detail about the binding pose of the ligand within the protein's active site, revealing specific interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that are critical for binding affinity and specificity. drughunter.comrsc.org Structures of protein-N,2,4-Trihydroxybenzamide complexes can guide structure-based drug design efforts, enabling the rational optimization of the compound to improve its potency and selectivity. nih.govresearchgate.net The process can involve co-crystallization, where the protein and ligand are crystallized together, or soaking, where the ligand is introduced into a pre-existing protein crystal. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. vai.orgnih.gov In cryo-EM, samples are rapidly frozen in vitreous ice, preserving them in a near-native state. vai.orgbruker.com A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles, which are computationally reconstructed into a three-dimensional density map. vai.orgyoutube.com

Solution NMR for Dynamic Structural Information

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution, closely mimicking their native environment. bruker.comfrontiersin.org Unlike crystallography and cryo-EM, which provide static snapshots, NMR can capture the dynamic nature of protein-ligand interactions. frontiersin.org

Ligand-observed NMR experiments can confirm the binding of this compound to its target protein and provide information about the binding affinity. uconn.edu Protein-observed NMR experiments, such as chemical shift perturbation (CSP) mapping, can identify the specific amino acid residues at the binding interface. frontiersin.orgduke.edu By monitoring changes in the NMR signals of the protein upon addition of the ligand, researchers can map the binding site on the protein's surface. duke.edunih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide distance restraints to calculate a high-resolution structure of the protein-N,2,4-Trihydroxybenzamide complex in solution. uconn.edu

Biophysical Techniques for Interaction Analysis

Beyond structural determination, a quantitative understanding of the binding thermodynamics and kinetics is essential. Biophysical techniques provide these crucial parameters.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to monitor biomolecular interactions in real-time. jacksonimmuno.com It is a powerful tool for characterizing the binding of small molecules like this compound to their protein targets. youtube.com In a typical SPR experiment, one of the interacting partners (the ligand) is immobilized on a sensor surface, while the other (the analyte) flows over the surface in solution. nicoyalife.comemory.edu

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. jacksonimmuno.comemory.edu This allows for the real-time monitoring of the association and dissociation phases of the interaction. youtube.comnicoyalife.com From the resulting sensorgram, key kinetic parameters such as the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined. researchgate.net This data provides a detailed picture of the binding affinity and the stability of the this compound-target complex. youtube.com

| Technique | Information Obtained | Key Strengths | Relevance to this compound |

|---|---|---|---|

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. drughunter.com | - Atomic-level detail of binding interactions drughunter.com | - Precise binding mode determination

|

| Cryo-EM | 3D structure of large, dynamic protein complexes. vai.orgnih.gov | - Applicable to non-crystallizable samples bruker.com | - Structural analysis of large target complexes

|

| Solution NMR | Dynamic structural information and interaction mapping in solution. frontiersin.org | - Provides information on molecular dynamics frontiersin.org | - Mapping the binding site duke.edu |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₑ) and affinity (Kₑ). youtube.com | - Real-time, label-free analysis jacksonimmuno.comyoutube.com | - Quantifying the strength and speed of target interaction

|

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of biomolecular interactions. nih.govmpg.de It directly measures the heat released or absorbed during the binding event between two molecules, providing a comprehensive thermodynamic profile of the interaction in a single experiment. nih.govcureffi.org This label-free method is conducted in-solution and allows for the determination of binding affinity (Kₐ), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.gov

The principle of ITC involves titrating a solution of one molecule (the "ligand," e.g., this compound) into a solution containing the other molecule (the "macromolecule," e.g., a target protein) held in a sample cell at a constant temperature. cureffi.org A reference cell contains the same buffer as the sample cell to account for heats of dilution. cureffi.org As the ligand is injected into the sample cell, binding occurs, generating heat that is detected by sensitive calorimeters. The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. cureffi.org

Each injection produces a heat pulse that is integrated with respect to time to yield the enthalpy change for that injection. As the macromolecule becomes saturated with the ligand, the heat signals diminish until only the heat of dilution is observed. The resulting data are plotted as heat per injection versus the molar ratio of ligand to macromolecule. This binding isotherm can then be fitted to a binding model to extract the thermodynamic parameters. nih.govwur.nl

In the context of this compound research, ITC is an invaluable tool for validating its direct interaction with a putative biological target. For instance, a regioisomer of this compound has been shown to inhibit ceramide desaturase (Des1), an enzyme involved in sphingolipid metabolism. nih.gov An ITC experiment could be designed to confirm and characterize the direct binding of this compound to Des1. Such an experiment would involve placing purified Des1 protein in the sample cell and titrating it with a solution of this compound.

The resulting thermodynamic data would provide fundamental insights into the binding mechanism. The binding affinity (Kₐ, or its reciprocal, the dissociation constant K₋) indicates the strength of the interaction. The enthalpy change (ΔH) reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces) upon complex formation, while the entropy change (ΔS) reflects the changes in the system's disorder, including conformational changes and the release of water molecules from the binding interface. nih.gov Together, these parameters define the Gibbs free energy change (ΔG), which determines the spontaneity of the binding event (ΔG = ΔH - TΔS). cureffi.org

Table 1: Illustrative Thermodynamic Parameters for this compound Binding to a Target Protein as Determined by ITC

This table presents hypothetical data that could be obtained from an ITC experiment titrating this compound into a solution of a target protein, such as ceramide desaturase.

| Parameter | Value | Description |

| Stoichiometry (n) | 1.05 | The molar ratio of the ligand to the protein in the formed complex. A value near 1 suggests a 1:1 binding model. |

| Association Constant (Kₐ) | 2.5 x 10⁵ M⁻¹ | Measures the affinity of the ligand for the protein. Higher values indicate stronger binding. |

| Dissociation Constant (K₋) | 4.0 µM | The reciprocal of Kₐ, representing the concentration of ligand at which half the protein binding sites are occupied. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The heat released upon binding. A negative value indicates an enthalpically favorable, exothermic reaction. nih.gov |

| Entropy Change (TΔS) | -1.1 kcal/mol | The change in disorder of the system upon binding. A negative value indicates the binding is entropically unfavorable. |

| Gibbs Free Energy (ΔG) | -7.4 kcal/mol | The overall energy change of binding, calculated from ΔG = -RTln(Kₐ). A negative value indicates a spontaneous interaction. cureffi.org |

Dynamic Light Scattering (DLS) for Aggregation Assessment

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. nih.gov In pharmaceutical research, DLS is a critical tool for assessing the aggregation state of small molecule compounds, which can be a source of false-positive results in biological assays. nih.gov Phenolic compounds, in particular, are known to be prone to forming aggregates in aqueous buffers. nih.gov

The DLS technique works by illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. diva-portal.org These fluctuations are caused by the Brownian motion of the particles in the solution; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. nih.gov An autocorrelator analyzes these intensity fluctuations to generate a correlation function, from which the translational diffusion coefficient (D) of the particles can be calculated. The hydrodynamic radius (R₋) of the particles is then determined using the Stokes-Einstein equation.

A typical DLS analysis provides the average particle size (Z-average diameter) and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size of the particle distribution, while the PDI is a dimensionless measure of the broadness of the size distribution. diva-portal.org A PDI value below 0.2 is typically indicative of a monodisperse sample (i.e., a single population of particles), whereas higher values suggest polydispersity or the presence of multiple particle sizes, such as aggregates. diva-portal.org By monitoring changes in the Z-average and PDI, researchers can optimize buffer conditions to ensure the compound remains in a monomeric state for reliable bioassay results.

Table 2: Representative DLS Data for Aggregation Assessment of this compound

This table provides hypothetical DLS results for this compound (at a fixed concentration of 10 µM) under different buffer conditions, illustrating how the technique can be used to identify and manage aggregation.

| Buffer Condition | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

| 50 mM Phosphate (B84403), pH 7.4 | 255.6 | 0.58 | Significant aggregation is present, indicated by the large particle size and high PDI. The compound is not suitable for bioassays under this condition. |

| 50 mM Tris-HCl, pH 7.5 | 189.3 | 0.45 | Aggregation is still present, though slightly reduced compared to the phosphate buffer. |

| 50 mM Tris-HCl, pH 8.5 | 5.2 | 0.15 | The sample is largely monomeric and suitable for bioassays. The higher pH may increase solubility and prevent aggregation. |

| 50 mM Tris-HCl, pH 7.5 + 0.01% Triton X-100 | 4.9 | 0.12 | The addition of a non-ionic detergent effectively prevents aggregation, resulting in a monodisperse solution of the monomeric compound. nih.gov |

Computational Chemistry and Cheminformatics in N,2,4 Trihydroxybenzamide Research

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N,2,4-Trihydroxybenzamide at the electronic level. These methods, rooted in the principles of quantum mechanics, provide a detailed description of electron distribution and its influence on molecular structure and reactivity. numberanalytics.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgmpg.de DFT has become a popular and versatile tool in computational chemistry for studying the electronic structure and reactivity of molecules like this compound. wikipedia.orgresearchgate.net

In the context of this compound research, DFT calculations are instrumental in elucidating its electronic properties. For instance, the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's chemical stability and reactivity. researchgate.net The energy gap between HOMO and LUMO is a key descriptor of molecular stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, generated through DFT, can identify the most reactive sites within the molecule, such as the oxygen atoms, which are crucial for understanding intermolecular interactions. researchgate.networldscientific.com

DFT can also be employed to analyze the reactivity of this compound and its derivatives. researchgate.net For example, in studies of related benzamide (B126) compounds, DFT has been used to investigate reaction mechanisms, such as alkaline hydrolysis, by mapping the potential energy surface and identifying transition states. researchgate.net These theoretical explorations provide deep insights that are in good agreement with experimental findings. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reactivity Descriptor |

|---|---|---|---|---|

| 3,4-dimethylbenzamide | - | - | - | - |

| 3,4,5-trihydroxybenzamide (B1580935) | - | - | - | - |

Semi-empirical Methods (e.g., PM3 Hamiltonian) for Geometry Optimization and Physicochemical Descriptors

Semi-empirical methods, such as those utilizing the PM3 (Parametric Method 3) Hamiltonian, offer a computationally less expensive alternative to ab initio methods for studying molecular systems. numberanalytics.comwebmo.net These methods simplify quantum mechanical calculations by incorporating empirical parameters derived from experimental data. numberanalytics.com